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molecular formula C16H17NOS B8722884 [2-(Methylamino)-4,5,6,7-tetrahydro-1-benzothiophen-3-yl](phenyl)methanone

[2-(Methylamino)-4,5,6,7-tetrahydro-1-benzothiophen-3-yl](phenyl)methanone

Cat. No. B8722884
M. Wt: 271.4 g/mol
InChI Key: DFTXQILRMNYKEI-UHFFFAOYSA-N
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Patent
US03957783

Procedure details

To solution of 5.0 g of N-methyl-2-acetylamino-3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophene in 120 ml of ethanol, is added 2.7 g of potassium hydroxide in 60 ml of water. The mixture is heated at 95°C for 4 hours, evaporated under reduced pressure to a residue. Water is added to the residue and extracted with chloroform. The chloroform extracts are washed with water, dried over sodium sulfate, then evaporated under reduced pressure to give crystals, which are recrystallized from ethanol to give 2-methylamino-3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophene as crystals having a melting point of 127.5° - 129.5°C.
Name
N-methyl-2-acetylamino-3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophene
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2](C(=O)C)[C:3]1[S:7][C:6]2[CH2:8][CH2:9][CH2:10][CH2:11][C:5]=2[C:4]=1[C:12](=[O:19])[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.[OH-].[K+]>C(O)C.O>[CH3:1][NH:2][C:3]1[S:7][C:6]2[CH2:8][CH2:9][CH2:10][CH2:11][C:5]=2[C:4]=1[C:12](=[O:19])[C:13]1[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=1 |f:1.2|

Inputs

Step One
Name
N-methyl-2-acetylamino-3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophene
Quantity
5 g
Type
reactant
Smiles
CN(C1=C(C2=C(S1)CCCC2)C(C2=CC=CC=C2)=O)C(C)=O
Name
Quantity
2.7 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
120 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
60 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure to a residue
ADDITION
Type
ADDITION
Details
Water is added to the residue
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
WASH
Type
WASH
Details
The chloroform extracts are washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give crystals, which
CUSTOM
Type
CUSTOM
Details
are recrystallized from ethanol

Outcomes

Product
Name
Type
product
Smiles
CNC1=C(C2=C(S1)CCCC2)C(C2=CC=CC=C2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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